molecular formula C14H22N2O2 B6022160 N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine

N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine

Katalognummer B6022160
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: NYYQZTJZIMXVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine is a chemical compound commonly known as LY404039. This compound is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

LY404039 is a selective antagonist of the N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine receptor, which is a G protein-coupled receptor that modulates glutamate release in the brain. By blocking the activation of this compound, LY404039 reduces glutamate release and modulates the glutamatergic system, which is involved in the regulation of synaptic plasticity and neurotransmission.
Biochemical and Physiological Effects:
LY404039 has been shown to exert a range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce glutamate release, enhance synaptic plasticity, and modulate neurotransmission in various brain regions. Additionally, LY404039 has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of LY404039 is its selectivity for the N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine receptor, which allows for targeted modulation of the glutamatergic system. However, the compound has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, LY404039 has limited solubility in water, which can complicate its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of LY404039. One area of interest is the potential therapeutic applications of the compound in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of LY404039 and its effects on neurotransmission and synaptic plasticity. Finally, the development of more potent and selective N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine antagonists may lead to the development of more effective therapeutic agents.

Synthesemethoden

The synthesis of LY404039 involves the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-methylethylamine to form N-[2-(4-methoxyphenyl)-1-methylethyl]acetamide. This intermediate is then treated with morpholine and trifluoroacetic acid to yield LY404039.

Wissenschaftliche Forschungsanwendungen

LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. The compound has been shown to modulate the glutamatergic system, which is involved in the regulation of synaptic plasticity and neurotransmission.

Eigenschaften

IUPAC Name

N-[1-(4-methoxyphenyl)propan-2-yl]morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12(15-16-7-9-18-10-8-16)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYQZTJZIMXVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.